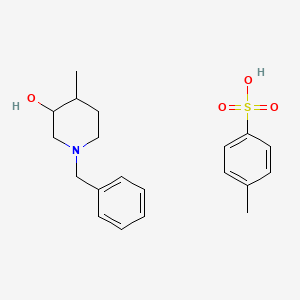
1-Benzyl-4-methylpiperidin-3-OL 4-methylbenzenesulfonate
Vue d'ensemble
Description
1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 384338-21-0 . It has a molecular weight of 377.5 and its linear formula is C20H27NO4S . This compound is typically stored in a dry room at normal temperature . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H27NO4S . The InChI code for a similar compound, 1-benzyl-4-methyl-3-piperidinol, is 1S/C13H19NO/c1-11-7-8-14 (10-13 (11)15)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a dry room at normal temperature . It has a molecular weight of 377.5 and its linear formula is C20H27NO4S .Applications De Recherche Scientifique
Antibacterial Properties
- New derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, including compounds related to 1-Benzyl-4-methylpiperidin-3-OL 4-methylbenzenesulfonate, have been synthesized and shown to exhibit valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).
Photoacid Generators
- Oxime derivatives of 4-methylbenzenesulfonate have been studied as potential photoacid generators in polymer resists, contributing to advancements in photolithography (Plater et al., 2019).
Environmental Analysis
- 4-Methylbenzenesulfonate, a structurally related compound, has been used in the analysis of industrial effluents, demonstrating its utility in environmental monitoring and pollution assessment (Alonso et al., 1999).
Chemical Synthesis
- Synthesis and characterization of various sulfonamide derivatives, including those structurally related to 4-methylbenzenesulfonate, have been conducted, exploring their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Crystallography
- Structural analyses of compounds like 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate have been carried out, contributing to the understanding of molecular interactions and properties in crystal engineering (Babu et al., 2014).
Industrial Applications
- Studies have been conducted on the multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, an important intermediate for creating various alicyclic systems in industrial applications (Ojo et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds have been used as intermediates in the preparation of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases .
Action Environment
The action, efficacy, and stability of 1-Benzyl-4-methylpiperidin-3-OL 4-methylbenzenesulfonate could be influenced by various environmental factors . These could include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature. For instance, the compound is recommended to be stored in a dry room at normal temperature .
Propriétés
IUPAC Name |
1-benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C7H8O3S/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,13,15H,7-10H2,1H3;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHVWWLFJWBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
384338-21-0 | |
| Record name | 3-Piperidinol, 4-methyl-1-(phenylmethyl)-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384338-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3424982.png)
![11-(3-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3424991.png)
![11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B3424994.png)
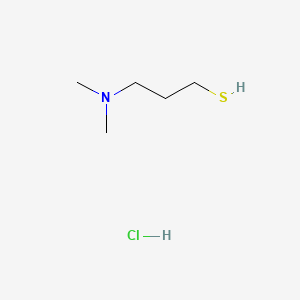
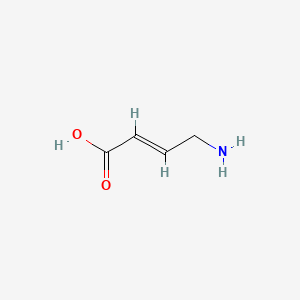

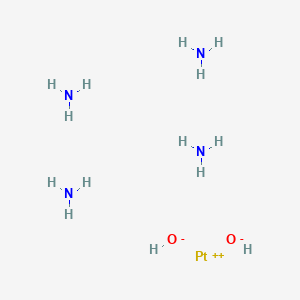
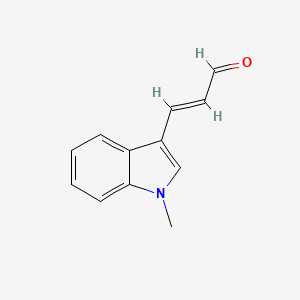
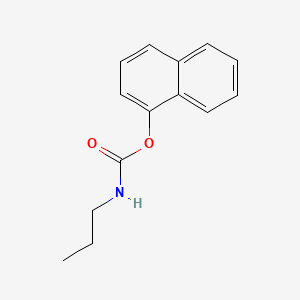
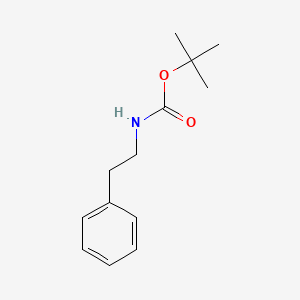
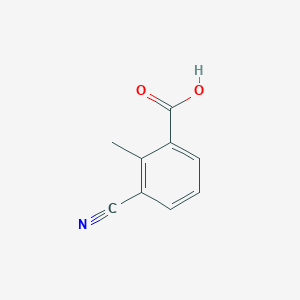

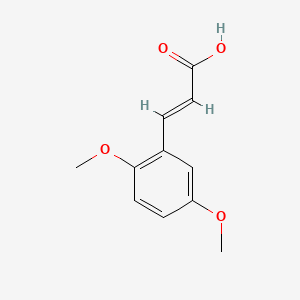
![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)